N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that features a benzo[d]thiazole ring, a furan ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the pyridazinone moiety: This involves the reaction of hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.
Coupling of the furan ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction.
Final assembly: The final step involves the coupling of the benzo[d]thiazole and pyridazinone intermediates through an acetamide linkage, often using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines.
Substitution: The benzo[d]thiazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA, KMnO4, and H2O2.
Reduction: Reducing agents such as NaBH4, LiAlH4, and catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like Br2, Cl2, and nitrating mixtures.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazines and reduced benzo[d]thiazole derivatives.
Substitution: Halogenated or nitrated benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide: can be compared with other compounds containing benzo[d]thiazole, furan, or pyridazinone moieties.
Benzo[d]thiazole derivatives: Known for their antimicrobial and anticancer properties.
Furan derivatives: Used in pharmaceuticals and as intermediates in organic synthesis.
Pyridazinone derivatives: Known for their anti-inflammatory and cardiovascular activities.
Uniqueness
The uniqueness of This compound lies in its combination of three distinct heterocyclic rings, which may confer unique biological activities and chemical reactivity compared to simpler analogs.
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of considerable interest due to its diverse biological activities. This article reviews the available literature on its biological properties, including antitumor and antimicrobial activities, as well as its mechanism of action.
Synthesis and Structural Characteristics
The compound can be synthesized through a series of reactions involving benzo[d]thiazole and furan derivatives. The synthesis typically involves refluxing 2-aminobenzothiazole with appropriate reagents in organic solvents, yielding a compound that exhibits a planar structure conducive to biological interactions .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antitumor agent and its antimicrobial properties.
Antitumor Activity
Recent studies have demonstrated that compounds containing benzothiazole and furan moieties exhibit significant antitumor activity. For instance, derivatives similar to this compound were tested against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. These studies indicated that the compounds effectively inhibit cell proliferation, with IC50 values indicating potent activity .
Table 1: Antitumor Activity of Related Compounds
Compound | Cell Line | IC50 (μM) | Assay Type |
---|---|---|---|
Compound 5 | A549 | 8.15 ± 0.45 | 2D Assay |
Compound 6 | HCC827 | 6.26 ± 0.33 | 2D Assay |
Compound 9 | NCI-H358 | 7.48 ± 0.11 | 2D Assay |
These findings suggest that the compound's mechanism may involve intercalation into DNA or binding to specific sites within the DNA structure, which is characteristic of many antitumor agents .
Antimicrobial Activity
In addition to antitumor effects, the compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The evaluation was performed using broth microdilution methods according to CLSI guidelines. Compounds with similar structural features demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .
Table 2: Antimicrobial Activity of Related Compounds
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | Staphylococcus aureus | 32 μg/mL |
Compound B | Escherichia coli | 64 μg/mL |
The proposed mechanisms for the biological activity of this compound include:
- DNA Binding : The compound likely intercalates or binds within the minor groove of DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes such as acetylcholinesterase and cyclooxygenase-2 (COX-2), which are involved in cancer progression and inflammation .
- Cell Cycle Arrest : Studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have reported on the efficacy of similar compounds in clinical settings:
- Case Study on Lung Cancer : A clinical trial involving patients with non-small cell lung cancer evaluated a benzothiazole derivative similar to the target compound, showing a significant reduction in tumor size after treatment.
- Antimicrobial Efficacy : A study assessed the effects of a furan-benzothiazole derivative on patients with bacterial infections, demonstrating reduced infection rates compared to standard treatments.
Properties
Molecular Formula |
C17H12N4O3S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C17H12N4O3S/c22-15(19-17-18-12-4-1-2-6-14(12)25-17)10-21-16(23)8-7-11(20-21)13-5-3-9-24-13/h1-9H,10H2,(H,18,19,22) |
InChI Key |
KGZCJSIXFAWIDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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